Peficitinib

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2019 and has 6 investigational indications.

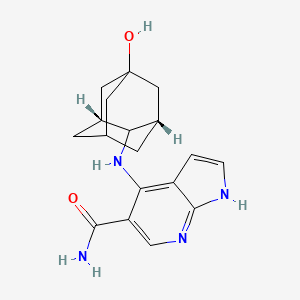

Structure

3D Structure

Properties

IUPAC Name |

4-[[(1S,3R)-5-hydroxy-2-adamantyl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22)/t9?,10-,11+,14?,18? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREIJXJRTLTGJC-JQCLMNFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CC3(C[C@@H](C2NC4=C5C=CNC5=NC=C4C(=O)N)CC1C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701111132, DTXSID801319101 | |

| Record name | Stereoisomer of 4-[(5-hydroxytricyclo[3.3.1.13,7]dec-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701111132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Peficitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944118-01-8, 944134-74-1 | |

| Record name | Peficitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944118018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peficitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11708 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Stereoisomer of 4-[(5-hydroxytricyclo[3.3.1.13,7]dec-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701111132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Peficitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEFICITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPH1166CKX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Peficitinib's Mechanism of Action in Autoimmune Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peficitinib (B612040) is an orally bioavailable small molecule that functions as a potent inhibitor of the Janus kinase (JAK) family of enzymes. In autoimmune diseases, particularly rheumatoid arthritis (RA), the dysregulation of cytokine signaling pathways is a key driver of chronic inflammation and tissue damage. This compound addresses this by modulating the JAK-STAT signaling cascade, a critical pathway for a multitude of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways and experimental workflows.

Core Mechanism of Action: Pan-JAK Inhibition

This compound is classified as a pan-JAK inhibitor, demonstrating inhibitory activity against multiple members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2] These intracellular, non-receptor tyrosine kinases are essential for transducing signals from cytokine and growth factor receptors on the cell membrane to the nucleus, ultimately leading to the transcription of genes involved in inflammation and immunity.[2][3]

The canonical JAK-STAT signaling pathway is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs.[4] Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[1][5] These phosphorylated STATs form dimers, translocate to the nucleus, and bind to specific DNA sequences to regulate the expression of target genes, many of which are pro-inflammatory.[1][2][5]

This compound exerts its therapeutic effect by binding to the ATP-binding site of JAKs, competitively inhibiting their kinase activity.[4] This action prevents the phosphorylation and subsequent activation of STAT proteins, thereby blocking the downstream signaling of a variety of pro-inflammatory cytokines, including interleukins and interferons.[1][5] The net result is a dampening of the inflammatory response that characterizes many autoimmune diseases.[2]

Quantitative Data

The inhibitory activity of this compound has been quantified in various in vitro and cellular assays. The following tables summarize key data for easy comparison.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) |

| JAK1 | 3.9 |

| JAK2 | 5.0 |

| JAK3 | 0.7 |

| TYK2 | 4.8 |

| Data represents the half-maximal inhibitory concentration in cell-free enzyme assays.[6][7] |

Table 2: Cellular Activity

| Assay | Cell Type | Stimulant | Measured Endpoint | IC50 (nM) |

| T-Cell Proliferation | Human T-Cells | IL-2 | Proliferation | 18 |

| STAT5 Phosphorylation | Human Lymphocytes | IL-2 | pSTAT5 Levels | 127 |

| STAT5 Phosphorylation | Rat Whole Blood | IL-2 | pSTAT5 Levels | 124 |

| Data reflects the concentration required to inhibit 50% of the cellular response.[7] |

Table 3: In Vivo Efficacy in Adjuvant-Induced Arthritis (AIA) Rat Model

| Dosing Regimen | Measured Endpoint | ED50 (mg/kg) |

| Prophylactic (Oral) | Paw Swelling | 2.7 |

| Therapeutic (Oral) | Paw Swelling | Not explicitly stated, but dose-dependent suppression observed |

| ED50 represents the dose required to achieve 50% of the maximum effect.[6] |

Signaling Pathways and Experimental Workflows

This compound's Inhibition of the JAK-STAT Signaling Pathway

Caption: this compound inhibits the phosphorylation of STAT proteins by targeting JAKs.

Experimental Workflow for Assessing this compound's Inhibitory Activity

Caption: Workflow for characterizing this compound's inhibitory effects.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified JAKs.[6]

Methodology:

-

Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide); ATP; and this compound.

-

Procedure:

-

Prepare a serial dilution of this compound in an appropriate buffer.

-

In a microplate, combine the JAK enzyme and its peptide substrate.

-

Add the diluted this compound or vehicle control and pre-incubate.

-

Initiate the kinase reaction by adding a defined concentration of ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

-

Terminate the reaction and quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., luminescence-based assay).

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular STAT Phosphorylation Assay (Western Blot)

Objective: To assess the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.[6][8]

Methodology:

-

Cell Culture: Culture rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) or other relevant cell types (e.g., peripheral blood mononuclear cells) under standard conditions.

-

Treatment and Stimulation:

-

Pre-treat the cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

-

Stimulate the cells with a cytokine cocktail (e.g., IL-6 and soluble IL-6 receptor) to induce STAT phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Antibody Incubation:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated STATs (e.g., pSTAT1, pSTAT3, pSTAT5) and total STAT proteins as loading controls.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the intensity of the phosphorylated STAT bands and normalize to the corresponding total STAT bands to determine the dose-dependent inhibition by this compound.

-

T-Cell Proliferation Assay

Objective: To evaluate the effect of this compound on the proliferation of T-lymphocytes.[1][2]

Methodology:

-

Cell Isolation: Isolate splenocytes from rats or peripheral blood mononuclear cells (PBMCs) from human donors.

-

Treatment and Stimulation:

-

Seed the cells in a 96-well plate.

-

Add serial dilutions of this compound or vehicle control.

-

Stimulate T-cell proliferation by adding a mitogen such as Interleukin-2 (IL-2).

-

-

Incubation: Incubate the plate for a period of time (e.g., 3 days) at 37°C in a CO2 incubator.

-

Proliferation Measurement: Assess cell proliferation using a standard method, such as the incorporation of [3H]-thymidine or a colorimetric assay (e.g., using WST-8).

-

Data Analysis: Quantify the level of proliferation for each condition and calculate the IC50 value for the inhibition of T-cell proliferation.

Rat Adjuvant-Induced Arthritis (AIA) Model

Objective: To assess the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.[9][10]

Methodology:

-

Induction of Arthritis:

-

Use an appropriate rat strain (e.g., Lewis rats).

-

Induce arthritis by a single subcutaneous injection of Freund's Complete Adjuvant (FCA) at the base of the tail or in a footpad.

-

-

Treatment:

-

Administer this compound orally once daily.

-

Treatment can be initiated in a prophylactic regimen (at the time of or before disease induction) or a therapeutic regimen (after the onset of clinical signs of arthritis).

-

-

Efficacy Assessment:

-

Regularly measure paw volume using a plethysmometer to quantify paw swelling.

-

Clinically score the severity of arthritis in each paw based on erythema and swelling.

-

At the end of the study, perform histological examination of the joints to assess inflammation, pannus formation, and bone destruction.

-

-

Data Analysis: Determine the dose-dependent effects of this compound on paw swelling, arthritis scores, and histological parameters. Calculate the ED50 for the therapeutic effect.

Conclusion

This compound's mechanism of action is centered on its ability to act as a pan-JAK inhibitor, thereby effectively modulating the JAK-STAT signaling pathway, which is crucial in the pathogenesis of autoimmune diseases. By inhibiting the signaling of numerous pro-inflammatory cytokines, this compound reduces immune cell activation and the subsequent inflammatory cascade. The quantitative data from in vitro, cellular, and in vivo studies provide robust evidence for its potent and broad-spectrum JAK inhibition. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation and understanding of this compound's therapeutic potential in autoimmune and inflammatory disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound inhibits fibroblast-like synoviocyte activation and angiogenic vascular endothelial tube formation via inhibitory effects on PDGF and VEGF signaling in addition to JAK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Peficitinib's Inhibition of the JAK-STAT Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peficitinib (B612040) (ASP015K) is an orally administered, once-daily pan-Janus kinase (JAK) inhibitor developed for the treatment of autoimmune diseases, most notably rheumatoid arthritis (RA).[1] It effectively modulates the immune response by inhibiting the JAK-STAT signaling pathway, a critical cascade for numerous pro-inflammatory cytokines.[2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the core biological and experimental processes.

Core Mechanism of Action: Pan-JAK Inhibition

The Janus kinase family—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—are intracellular tyrosine kinases essential for transducing signals from a wide array of cytokines and growth factors implicated in the pathogenesis of RA.[1][4] The binding of these extracellular messengers to their cell surface receptors triggers the activation of receptor-associated JAKs.[4] Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which subsequently dimerize, translocate to the nucleus, and modulate the transcription of genes involved in inflammation and immune responses.[3][4]

This compound functions as a potent inhibitor of all members of the JAK family, binding to the ATP-binding site of these enzymes and preventing the phosphorylation and subsequent activation of STAT proteins.[3][5] This blockade of the JAK-STAT cascade leads to a reduction in the production of pro-inflammatory cytokines and mitigates the downstream inflammatory processes that contribute to the clinical manifestations of rheumatoid arthritis.[2][3]

This compound's inhibition of the JAK-STAT signaling pathway.

Quantitative Data

In Vitro Inhibitory Activity

This compound demonstrates potent inhibition across the JAK family, with a moderate selectivity for JAK3.[5][6] The 50% inhibitory concentrations (IC50) are summarized below.

| Target Enzyme | IC50 (nM) |

| JAK1 | 3.9[6][7] |

| JAK2 | 5.0[6] |

| JAK3 | 0.7[7] |

| TYK2 | 4.8-5.0[6][8] |

| Table 1: this compound IC50 Values for JAK Enzyme Inhibition. |

Clinical Efficacy in Rheumatoid Arthritis

This compound has demonstrated significant clinical efficacy in Phase IIb and Phase III trials in Asian patients with RA who have had an inadequate response to conventional synthetic disease-modifying antirheumatic drugs (csDMARDs), including methotrexate.[9][10] The primary endpoint in these trials is often the American College of Rheumatology (ACR) 20% improvement criteria (ACR20).[11][12]

| Study | Population | Treatment Arms | Primary Endpoint |

| RAJ3 (Phase III) | RA patients with inadequate response to conventional DMARDs.[13] | This compound 100 mg QD, this compound 150 mg QD, Placebo.[13] | ACR20 response at Week 12.[13] |

| RAJ4 (Phase III) | RA patients with inadequate response to methotrexate.[14] | This compound 100 mg QD + MTX, this compound 150 mg QD + MTX, Placebo + MTX.[14] | ACR20 response at Week 12 and change in mTSS at Week 28.[14] |

| RAJ1 (Phase IIb) | RA patients not currently receiving DMARDs.[9] | This compound 25, 50, 100, 150 mg QD, Placebo.[9] | ACR20 response at Week 12.[9] |

| Table 2: Summary of this compound Phase III Clinical Trials in Rheumatoid Arthritis. |

ACR Response Rates

Significant improvements in ACR20, ACR50, and ACR70 response rates were observed with this compound treatment compared to placebo.[13]

| Study | Treatment Arm | ACR20 (%) | ACR50 (%) | ACR70 (%) |

| RAJ3 [13] | Placebo | 30.7 | - | - |

| This compound 100 mg | 57.7 | - | - | |

| This compound 150 mg | 74.5 | - | - | |

| RAJ4 [15] | Placebo + MTX | - | - | - |

| This compound 100 mg + MTX | - | - | - | |

| This compound 150 mg + MTX | - | - | - | |

| Table 3: ACR Response Rates in Phase III Clinical Trials at Week 12. Note: Specific ACR50/70 values for RAJ4 at week 12 were not detailed in the provided search results but were noted as higher for this compound doses. |

In the RAJ4 study, this compound also demonstrated significant superiority versus placebo in suppressing joint destruction, as measured by the change from baseline in the van der Heijde-modified total Sharp score (mTSS) at week 28.[14][16]

Pharmacokinetics

This compound is rapidly absorbed following oral administration.[17][18] Key pharmacokinetic parameters in healthy Chinese subjects are presented below.

| Parameter | 50 mg Single Dose | 100 mg Single Dose | 150 mg Single Dose |

| tmax (median, h) | 1.0-1.5 | 1.0-1.5 | 1.0-1.5 |

| t½ (mean, h) | 7.4-13.0 | 7.4-13.0 | 7.4-13.0 |

| Cmax (ng/mL) | Dose-proportional increase | Dose-proportional increase | Dose-proportional increase |

| AUC (ng·h/mL) | Dose-proportional increase | Dose-proportional increase | Dose-proportional increase |

| Table 4: Pharmacokinetic Parameters of this compound in Healthy Subjects (Fasted State).[17][18] |

Safety and Tolerability

Across clinical trials, this compound has been generally well-tolerated.[19] The most common treatment-emergent adverse events (TEAEs) are consistent with other JAK inhibitors.[9][10]

| Adverse Event | Incidence Rate (per 100 patient-years) in Long-Term Extension Study[19] |

| Serious Infections | 2.7 |

| Herpes Zoster-related Disease | 7.3 |

| Malignancies | 1.2 |

| Table 5: Incidence of Adverse Events of Special Interest in a Long-Term Extension Study. |

The most frequently reported TEAEs in a long-term extension study were nasopharyngitis (47.0%) and herpes zoster (17.3%).[19]

Experimental Protocols

In Vitro JAK Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified JAK kinases.[20]

Objective: To determine the IC50 value of this compound for each JAK family member.

General Protocol Outline:

-

Enzyme and Substrate Preparation: Recombinant JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2) is diluted in a kinase buffer. A suitable peptide substrate and ATP are also prepared in the same buffer.

-

Compound Dilution: this compound is serially diluted to various concentrations.

-

Kinase Reaction: The JAK enzyme, substrate, ATP, and test compound (this compound) are incubated together in a microplate well. The reaction is typically initiated by the addition of ATP.

-

Detection: After a set incubation period, the reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is measured. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[21]

-

Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.[3]

Workflow for an In Vitro JAK Kinase Inhibition Assay.

Cellular STAT Phosphorylation Assay

This cell-based assay measures the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in a more physiologically relevant context.[3][4]

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation by this compound in whole blood or isolated peripheral blood mononuclear cells (PBMCs).[3]

General Protocol Outline:

-

Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation.

-

Compound Pre-incubation: Resuspend PBMCs in cell culture medium and pre-incubate with varying concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes) at 37°C.[22]

-

Cytokine Stimulation: Add a cytokine known to signal through the JAK-STAT pathway (e.g., IL-2 to induce STAT5 phosphorylation) to the cell suspension and incubate.[4]

-

Cell Fixation and Permeabilization: Stop the stimulation by fixing the cells (e.g., with formaldehyde) and then permeabilize the cell membrane to allow antibodies to access intracellular proteins.

-

Antibody Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT5).

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the fluorescence intensity, which corresponds to the level of STAT phosphorylation in each cell.

-

Data Analysis: Determine the IC50 value of this compound for the inhibition of STAT phosphorylation.

Workflow for a Cellular STAT Phosphorylation Assay.

Phase III Clinical Trial in Rheumatoid Arthritis

The clinical development of this compound involved randomized, double-blind, placebo-controlled Phase III trials to evaluate its efficacy and safety.[13][14]

Objective: To assess the superiority of this compound over placebo in reducing the signs and symptoms of RA and inhibiting structural joint damage.

General Protocol Outline:

-

Patient Population: Enroll patients with a diagnosis of RA who have had an inadequate response to prior DMARDs.[13]

-

Randomization: Randomly assign patients to one of several treatment arms (e.g., this compound 100 mg, this compound 150 mg, or placebo), often in combination with a stable background therapy like methotrexate.[14]

-

Treatment Period: Administer the assigned treatment daily for a specified duration (e.g., 12 to 52 weeks).[13][14]

-

Efficacy Assessments: At baseline and regular intervals, assess disease activity using measures such as the ACR core set, which includes tender and swollen joint counts, patient and physician global assessments of disease activity, pain, and an acute-phase reactant (e.g., C-reactive protein).[11][12] The primary endpoint is typically the ACR20 response rate at a specific time point (e.g., Week 12).[13][14] Structural damage may be assessed using radiographic methods like the modified Total Sharp Score.[14]

-

Safety Monitoring: Continuously monitor patients for adverse events, and collect laboratory data for safety analysis.

-

Data Analysis: Compare the efficacy and safety outcomes between the this compound and placebo groups to determine statistical significance.

Logical Flow of a Phase III Clinical Trial for this compound in RA.

Conclusion

This compound is a potent, orally available pan-JAK inhibitor that exerts its therapeutic effect by directly targeting the JAK-STAT signaling pathway.[3] Its ability to block the phosphorylation of STAT proteins leads to a significant reduction in the production of pro-inflammatory mediators, thereby alleviating the symptoms and potentially modifying the disease course of rheumatoid arthritis.[3][14] The comprehensive data from in vitro, cellular, and clinical studies provide a robust foundation for its use in treating RA and support further investigation into its potential for other autoimmune and inflammatory disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. immune-system-research.com [immune-system-research.com]

- 5. Discovery and structural characterization of this compound (ASP015K) as a novel and potent JAK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A novel JAK inhibitor, this compound, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ard.bmj.com [ard.bmj.com]

- 9. tandfonline.com [tandfonline.com]

- 10. This compound for the treatment of rheumatoid arthritis: an overview from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. quanticate.com [quanticate.com]

- 12. Website [eprovide.mapi-trust.org]

- 13. Efficacy and safety of this compound (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficacy and safety of this compound (ASP015K) in patients with rheumatoid arthritis and an inadequate response to methotrexate: results of a phase III randomised, double-blind, placebo-controlled trial (RAJ4) in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efficacy and Safety of the Novel Oral Janus Kinase (JAK) Inhibitor, this compound (ASP015K), in a Phase 3, Double-Blind, Placebo-Controlled, Randomized Study of Patients with RA Who Had an Inadequate Response to Methotrexate - ACR Meeting Abstracts [acrabstracts.org]

- 16. academic.oup.com [academic.oup.com]

- 17. dovepress.com [dovepress.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Safety and Effectiveness of this compound (ASP015K) in Patients with Rheumatoid Arthritis: Final Results (32 Months of Mean this compound Treatment) From a Long-Term, Open-Label Extension Study in Japan, Korea, and Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

Peficitinib: A Technical Guide to its Target Profile and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peficitinib (B612040) (ASP015K) is an orally bioavailable small molecule that functions as a potent inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] Approved for the treatment of rheumatoid arthritis in Japan, this compound is a member of the targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs).[2][3] This technical guide provides a comprehensive overview of the target profile and kinase selectivity of this compound, detailing its mechanism of action, inhibitory potency, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Pan-JAK Inhibition

This compound's primary mechanism of action is the inhibition of the JAK family of intracellular, non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][4] These enzymes are crucial transducers of cytokine-mediated signals via the JAK-STAT (Signal Transducer and Activator of Transcription) pathway.[2][5] By blocking the ATP-binding site of JAKs, this compound prevents the phosphorylation and activation of STAT proteins, which in turn inhibits their translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[5][6] This disruption of the JAK-STAT signaling cascade ultimately dampens the inflammatory response characteristic of autoimmune diseases like rheumatoid arthritis.[5]

Target Profile and Kinase Selectivity

This compound is classified as a pan-JAK inhibitor, demonstrating activity against all four members of the JAK family.[7][8] In vitro kinase assays have quantified its inhibitory potency, revealing moderate selectivity for JAK3.[4][9]

Table 1: In Vitro Inhibitory Activity of this compound against Janus Kinase Enzymes

| Target Enzyme | IC50 (nmol/L) |

| JAK1 | 3.9[1] |

| JAK2 | 5.0[1] |

| JAK3 | 0.71[1] |

| TYK2 | 4.8[1] |

Beyond the primary JAK targets, studies have indicated that this compound can also inhibit other tyrosine kinases. Notably, in a cell-free assay system, this compound was found to inhibit Platelet-Derived Growth Factor (PDGF) and Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases (RTKs).[10] This broader activity profile distinguishes it from other JAK inhibitors like tofacitinib, which did not show similar inhibition of PDGF and VEGF RTKs in the same study.[10]

Signaling Pathway

The canonical JAK-STAT signaling pathway, which is inhibited by this compound, is initiated by cytokine binding to their receptors, leading to the activation of associated JAKs and subsequent phosphorylation of STAT proteins.

Experimental Protocols

The determination of this compound's kinase selectivity and inhibitory potency relies on various in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase (e.g., JAK3).

Materials:

-

Recombinant human JAK3 enzyme

-

Suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

Adenosine triphosphate (ATP)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

384-well plates (white, opaque)

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase reaction buffer to the desired final concentrations. A DMSO-only vehicle control should be included.

-

Enzyme and Substrate Preparation: Thaw the recombinant JAK3 enzyme on ice and dilute to the optimal concentration (determined empirically) in kinase buffer. Prepare a mixture of the peptide substrate and ATP in the kinase buffer. The ATP concentration should be at or near the Km value for the specific kinase to ensure accurate IC50 determination.

-

Assay Plate Setup: In a 384-well plate, add the serially diluted this compound or vehicle control.

-

Kinase Reaction Initiation: Add the diluted JAK3 enzyme to each well. Initiate the kinase reaction by adding the substrate/ATP mixture. The final reaction volume is typically 5-10 µL.

-

Incubation: Mix the plate gently and incubate at room temperature (or 30°C) for a specified time (e.g., 60 minutes).

-

Signal Generation: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature for approximately 40 minutes.

-

Detection: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular STAT Phosphorylation Assay (Flow Cytometry)

This assay measures the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

Objective: To assess the cellular potency of this compound by measuring the inhibition of cytokine-induced STAT5 phosphorylation.

Materials:

-

Fresh human whole blood or isolated PBMCs

-

This compound

-

Cytokine stimulant (e.g., IL-2 for STAT5 phosphorylation)

-

Fixation and permeabilization buffers

-

Fluorochrome-conjugated antibodies against a cell surface marker (e.g., CD4) and phosphorylated STAT5 (pSTAT5)

-

Flow cytometer

Procedure:

-

Cell Preparation: If using PBMCs, isolate them from whole blood using density gradient centrifugation.

-

Compound Incubation: Pre-incubate the whole blood or PBMCs with various concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour) at 37°C.

-

Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-2) for a short period (e.g., 15 minutes) at 37°C. Include an unstimulated control.

-

Fixation and Permeabilization: Fix the cells to preserve the phosphorylation state of the proteins, followed by permeabilization of the cell membrane to allow antibody entry.

-

Staining: Stain the cells with fluorochrome-conjugated antibodies against the cell surface marker and intracellular pSTAT5. Incubate for 30-60 minutes at room temperature in the dark.

-

Washing: Wash the cells to remove unbound antibodies.

-

Data Acquisition: Acquire the data on a flow cytometer, gating on the cell population of interest (e.g., CD4+ T cells).

-

Data Analysis: Analyze the median fluorescence intensity (MFI) of the pSTAT5 signal. Calculate the percentage of inhibition of STAT phosphorylation for each this compound concentration relative to the stimulated control and determine the cellular IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the IC50 of a kinase inhibitor using a biochemical assay.

Conclusion

This compound is a potent, orally active pan-JAK inhibitor with moderate selectivity for JAK3. Its primary mechanism of action involves the inhibition of the JAK-STAT signaling pathway, a critical mediator of inflammatory responses. Beyond its effects on the JAK family, this compound has also demonstrated inhibitory activity against PDGF and VEGF receptor tyrosine kinases. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other kinase inhibitors. A thorough understanding of its target profile and kinase selectivity is essential for optimizing its therapeutic use and for the development of future generations of targeted therapies.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. Safety and effectiveness of this compound (ASP015K) in patients with rheumatoid arthritis: interim data (22.7 months mean this compound treatment) from a long-term, open-label extension study in Japan, Korea, and Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Discovery and structural characterization of this compound (ASP015K) as a novel and potent JAK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound inhibits fibroblast-like synoviocyte activation and angiogenic vascular endothelial tube formation via inhibitory effects on PDGF and VEGF signaling in addition to JAK - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Chemical Profile of Peficitinib: A Pan-JAK Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Peficitinib (B612040), also known as ASP015K, is an orally administered small molecule that functions as a potent inhibitor of the Janus kinase (JAK) family of enzymes.[1] Developed by Astellas Pharma Inc., it has been approved for the treatment of rheumatoid arthritis (RA) in several countries.[2][3] this compound is classified as a pan-JAK inhibitor, targeting multiple members of the JAK family, including JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][4] Its mechanism of action involves the disruption of the JAK-STAT signaling pathway, a critical route for various cytokines and growth factors involved in immune responses and inflammatory processes.[4][5] This technical guide provides a comprehensive overview of the discovery, chemical structure, and key experimental methodologies used to characterize this compound.

Discovery and Development

This compound was identified as a novel, orally bioavailable JAK inhibitor with potential immunomodulatory effects for the treatment of autoimmune diseases like rheumatoid arthritis.[6] The discovery process involved chemical modifications of a lead compound to enhance JAK inhibitory activity and improve metabolic stability in liver microsomes.[6] This led to the identification of this compound (designated as compound 18 in the discovery publication) as a promising clinical candidate.[6] Clinical development, particularly Phase 3 trials conducted in Asia (Japan, Korea, and Taiwan), demonstrated the efficacy of this compound in patients with RA who had an inadequate response to conventional disease-modifying antirheumatic drugs (DMARDs).[3][7] These trials showed significant clinical improvements and the prevention of joint destruction with once-daily doses of 100 mg and 150 mg of this compound compared to a placebo.[7]

Chemical Structure

This compound is a pyrrolo[2,3-b]pyridine derivative.[8] Its chemical structure is characterized by a 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold, which is crucial for its interaction with the hinge region of the JAK enzymes.[6]

IUPAC Name: 4-[[(1R,3S)-5-hydroxy-2-adamantyl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide[9] Molecular Formula: C₁₈H₂₂N₄O₂[9] Molecular Weight: 326.4 g/mol [9]

The chemical synthesis of this compound hydrobromide involves a seven-step linear sequence starting from 4-chloro-7-azaindole.[1] Key steps include the N-protection of the azaindole, directed lithiation, esterification, amidation, and finally, coupling with trans-4-aminoadamantan-1-ol (B1440121) at high temperatures.[1] The free base is then converted to the hydrobromide salt for isolation in a crystalline form.[1]

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

This compound's therapeutic effects stem from its inhibition of the JAK-STAT signaling pathway.[4][5] This pathway is a primary communication route for numerous cytokines and growth factors that are central to the inflammatory processes in autoimmune diseases.[4]

The signaling cascade proceeds as follows:

-

Cytokine Binding and Receptor Dimerization: Pro-inflammatory cytokines bind to their specific receptors on the cell surface, inducing receptor dimerization.[1]

-

JAK Activation: The intracellular domains of these receptors are associated with JAKs. Receptor dimerization brings the JAKs into close proximity, leading to their trans-autophosphorylation and activation.[1]

-

STAT Recruitment and Phosphorylation: Activated JAKs then phosphorylate tyrosine residues on the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1] Recruited STATs are subsequently phosphorylated by the active JAKs.[1]

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the cell nucleus.[10]

-

Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences, initiating the transcription of genes encoding pro-inflammatory mediators.[1]

This compound competitively binds to the ATP-binding site of JAKs, preventing the phosphorylation and subsequent activation of STAT proteins.[4] This blockade of the JAK-STAT cascade reduces the production of pro-inflammatory cytokines and other mediators, thereby mitigating the inflammatory response.[4]

Figure 1. This compound's inhibition of the JAK-STAT signaling pathway.

Quantitative Data

This compound has been characterized as a pan-JAK inhibitor with moderate selectivity for JAK3.[1] Its inhibitory activity has been quantified through various in vitro assays.

| Target Enzyme | IC₅₀ (nmol/L) |

| JAK1 | 3.9[1] |

| JAK2 | 5.0[1] |

| JAK3 | 0.71[1] |

| TYK2 | 4.8[1] |

Table 1: In vitro inhibitory activity of this compound against Janus kinase enzymes.

| Assay | Cell Type | Stimulus | Measured Endpoint | IC₅₀ (nM) |

| T-Cell Proliferation | Human T-Cells | IL-2 | Proliferation | 18[11] |

| STAT5 Phosphorylation | Human Lymphocytes | IL-2 | pSTAT5 Levels | 127[3] |

| STAT5 Phosphorylation | Rat Whole Blood | IL-2 | pSTAT5 Levels | 124[3] |

Table 2: Cellular activity of this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified JAK kinases.

Methodology:

-

Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, a suitable peptide substrate (e.g., poly-Glu-Tyr), ATP, and serially diluted this compound.

-

Procedure:

-

The JAK enzyme and its peptide substrate are prepared in an appropriate assay buffer.

-

Serially diluted this compound is pre-incubated with the JAK enzyme.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified duration.

-

The reaction is terminated, and the amount of phosphorylated substrate or ADP produced is quantified using a detection method such as luminescence (e.g., ADP-Glo™ Kinase Assay) or fluorescence.

-

-

Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Figure 2. Workflow for an in vitro kinase inhibition assay.

Cellular STAT Phosphorylation Assay (Flow Cytometry)

Objective: To assess the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.

Methodology:

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using density gradient centrifugation.

-

Procedure:

-

Resuspend PBMCs in a suitable cell culture medium and pre-incubate with varying concentrations of this compound or a vehicle control for 30 minutes at 37°C.

-

Stimulate the cells with a specific cytokine (e.g., IL-2) to induce STAT phosphorylation and incubate for a short period (e.g., 15 minutes) at 37°C.

-

Fix the cells with a fixation buffer, followed by permeabilization with a permeabilization buffer.

-

Stain the cells with a fluorochrome-conjugated anti-phospho-STAT antibody (e.g., anti-pSTAT5).

-

Analyze the median fluorescence intensity (MFI) of the pSTAT signal using a flow cytometer.

-

-

Data Analysis: Calculate the percentage of inhibition of STAT phosphorylation for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.

References

- 1. Seven steps to synthesize this compound hydrobromide_Chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Discovery and structural characterization of this compound (ASP015K) as a novel and potent JAK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. selleckchem.com [selleckchem.com]

- 10. Tofacitinib synthesis – An asymme... preview & related info | Mendeley [mendeley.com]

- 11. This compound hydrobromide | JAK inhibitor | Psoriasis and Rheumatoid Arthritis | CAS# 1353219-05-2 | InvivoChem [invivochem.com]

Peficitinib (ASP015K): A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peficitinib (ASP015K) is an orally bioavailable small molecule that functions as a potent pan-Janus kinase (JAK) inhibitor. It has demonstrated significant efficacy in preclinical models of autoimmune diseases, particularly rheumatoid arthritis. This technical guide provides a comprehensive overview of the preclinical research findings for this compound, detailing its mechanism of action, in vitro and in vivo pharmacology, and available safety data. The information is presented to support further research and development of this compound.

Core Mechanism of Action: Pan-JAK Inhibition

This compound exerts its therapeutic effects by inhibiting the Janus kinase family of enzymes, which are critical for the signal transduction of numerous cytokines and growth factors involved in immunity and inflammation.[1] By binding to the ATP-binding site of JAKs, this compound blocks their catalytic activity, thereby disrupting the downstream JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway.[1][2] This inhibition prevents the phosphorylation and activation of STAT proteins, which subsequently blocks their translocation to the nucleus and the transcription of pro-inflammatory genes.[1]

In Vitro Kinase Inhibition Profile

This compound has been characterized as a pan-JAK inhibitor, demonstrating potent inhibition across multiple members of the JAK family with moderate selectivity for JAK3.[1][3] The half-maximal inhibitory concentrations (IC50) from in vitro kinase assays are summarized below.

| Target Enzyme | IC50 (nmol/L) |

| JAK1 | 3.9[1] |

| JAK2 | 5.0[1] |

| JAK3 | 0.71[1] |

| TYK2 | 4.8[1] |

The JAK-STAT Signaling Pathway

The inhibition of the JAK-STAT pathway is the central mechanism of this compound's action. The following diagram illustrates this pathway and the point of inhibition by this compound.

In Vitro Cellular Activity

Consistent with its enzymatic inhibitory profile, this compound demonstrates robust activity in cellular assays by inhibiting cytokine-induced signaling and subsequent cellular responses.

Inhibition of STAT Phosphorylation

This compound effectively suppresses the phosphorylation of STAT proteins in various cell types upon cytokine stimulation.

| Cell Type | Stimulant | Measured Endpoint | IC50 (nM) |

| Human Lymphocytes | IL-2 | pSTAT5 levels | 127 |

| Rat Whole Blood | IL-2 | pSTAT5 levels | 124 |

| Human PBMCs | Various Cytokines | pSTAT levels | Varies by cytokine |

Inhibition of T-Cell Proliferation

This compound inhibits the proliferation of T-lymphocytes, a key event in the adaptive immune response.

| Cell Type | Stimulant | Measured Endpoint | IC50 (nM) |

| Human T-cells | IL-2 | Proliferation | 18 |

| Rat Splenocytes | IL-2 | Proliferation | 10 |

Inhibition of Cytokine Production

This compound has been shown to suppress the production of pro-inflammatory cytokines from stimulated immune cells. In one study, this compound dose-dependently suppressed the production of IL-4, IL-13, IFN-γ, and TNF-α from peripheral blood mononuclear cells (PBMCs) following T-cell receptor (TCR) stimulation.[4]

In Vivo Efficacy in Rheumatoid Arthritis Model

This compound has demonstrated significant efficacy in the rat adjuvant-induced arthritis (AIA) model, a well-established preclinical model for rheumatoid arthritis.

Rat Adjuvant-Induced Arthritis (AIA) Model

In the rat AIA model, oral administration of this compound in both prophylactic and therapeutic settings resulted in a dose-dependent reduction in paw swelling and bone destruction.[5]

| Dosing Regimen | Measured Endpoint | ED50 (mg/kg) |

| Prophylactic (Oral) | Paw Swelling | 2.7 |

| Therapeutic (Oral) | Paw Swelling | Not explicitly stated, but dose-dependent effects observed |

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified JAK kinases.

Methodology:

-

Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, a suitable peptide substrate, ATP, and this compound at various concentrations.

-

Procedure:

-

The JAK enzyme and its peptide substrate are prepared in an appropriate assay buffer.

-

Serially diluted this compound is pre-incubated with the JAK enzyme.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified duration.

-

The reaction is terminated, and the amount of phosphorylated substrate or ADP produced is quantified using a detection method such as luminescence or fluorescence.

-

-

Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular STAT Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in whole cells.

Methodology:

-

Cell Types: Human peripheral blood mononuclear cells (PBMCs) or other relevant cell lines.

-

Reagents: Cytokine (e.g., IL-2, IL-6), this compound, fixation buffer, permeabilization buffer, and a fluorophore-conjugated antibody specific for the phosphorylated form of the STAT protein of interest.

-

Procedure:

-

Isolate and prepare the cells of interest.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control.

-

Stimulate the cells with the appropriate cytokine to induce STAT phosphorylation.

-

Fix and permeabilize the cells.

-

Stain the cells with the anti-phospho-STAT antibody.

-

Analyze the samples using a flow cytometer.

-

-

Data Analysis: The median fluorescence intensity (MFI) of the phospho-STAT signal is determined for each condition. The percent inhibition of STAT phosphorylation at each this compound concentration is calculated to determine the IC50 value.

Rat Adjuvant-Induced Arthritis (AIA) Model

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.

Methodology:

-

Animals: Lewis rats are commonly used.

-

Induction of Arthritis: Arthritis is induced by a single intradermal injection of Mycobacterium tuberculosis in mineral oil (Complete Freund's Adjuvant) into the base of the tail or a paw.

-

Dosing: this compound is administered orally, either prophylactically (starting at the time of adjuvant injection) or therapeutically (starting after the onset of clinical signs of arthritis).

-

Assessment of Arthritis:

-

Paw Swelling: Measured using a plethysmometer.

-

Arthritis Score: Clinical scoring of joint inflammation.

-

Bone and Cartilage Destruction: Assessed by radiography and histology.

-

-

Data Analysis: Comparison of arthritis parameters between this compound-treated and vehicle-treated groups.

Preclinical Safety and Toxicology

Detailed preclinical toxicology data from dedicated studies, such as repeat-dose toxicity, genotoxicity, and carcinogenicity studies, are not extensively available in the public domain. The available safety information is primarily derived from clinical trials in humans. In these studies, this compound has been generally well-tolerated.[4] The most common treatment-emergent adverse events reported in clinical trials include nasopharyngitis and herpes zoster. Hematological and biochemical parameter changes have also been observed.

Conclusion

This compound is a potent, orally bioavailable pan-JAK inhibitor with a well-defined mechanism of action centered on the inhibition of the JAK-STAT signaling pathway. It has demonstrated significant efficacy in preclinical in vitro and in vivo models of rheumatoid arthritis, supporting its clinical development for the treatment of autoimmune diseases. Further disclosure of comprehensive preclinical toxicology data would provide a more complete safety profile for this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. ard.bmj.com [ard.bmj.com]

- 4. ard.bmj.com [ard.bmj.com]

- 5. Safety and Effectiveness of this compound (ASP015K) in Patients with Rheumatoid Arthritis: Final Results (32 Months of Mean this compound Treatment) From a Long-Term, Open-Label Extension Study in Japan, Korea, and Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Peficitinib in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peficitinib (B612040), also known as ASP015K, is an orally bioavailable small molecule that functions as a pan-Janus kinase (JAK) inhibitor.[1][2] It targets the JAK family of tyrosine kinases—JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2)—which are integral to the signaling pathways of numerous cytokines and growth factors involved in inflammatory and immune responses.[1][3] By inhibiting these enzymes, this compound effectively modulates the JAK-STAT signaling pathway, a critical cascade in the pathophysiology of autoimmune diseases such as rheumatoid arthritis.[4][5] This technical guide provides a comprehensive overview of the in-vitro pharmacodynamics of this compound, detailing its inhibitory activities, the experimental protocols used for its characterization, and visual representations of its mechanism of action.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

This compound exerts its immunomodulatory effects by inhibiting the JAK family of tyrosine kinases.[4] This inhibition disrupts the intracellular signaling cascade initiated by cytokine binding to their cell surface receptors.[3] Upon cytokine receptor engagement, associated JAKs are activated, leading to the phosphorylation of the receptor and the subsequent recruitment and phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][4] Phosphorylated STATs then dimerize and translocate to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune cell function.[1][6] this compound competitively binds to the ATP-binding site of JAK enzymes, preventing the phosphorylation and activation of STATs, thereby blocking the downstream inflammatory cascade.[1][3]

This compound's inhibition of the JAK-STAT signaling pathway.

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory potency of this compound has been quantified through various enzymatic and cellular assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) values.

Table 1: this compound Inhibitory Potency (IC50) against JAK Enzymes [7]

| Target | IC50 (nM) |

| JAK1 | 3.9 |

| JAK2 | 5.0 |

| JAK3 | 0.7 |

| Tyk2 | 4.8 |

| Source: All IC50 values are approximate and may vary based on experimental conditions.[7] |

Table 2: this compound Cellular Activity (IC50) [7][8]

| Assay | Cell Type | Stimulant | Measured Effect | IC50 (nM) |

| T-cell Proliferation | Human T-cells | IL-2 | Inhibition of Proliferation | 18 |

| T-cell Proliferation | Rat Splenocytes | IL-2 | Inhibition of Proliferation | 10 |

| STAT5 Phosphorylation | Human Lymphocytes | IL-2 | Inhibition of pSTAT5 | 127 |

| STAT5 Phosphorylation | Rat Whole Blood | IL-2 | Inhibition of pSTAT5 | 124 |

| Source: All IC50 values are approximate and may vary based on experimental conditions.[7][8] |

Experimental Protocols

Detailed methodologies for key in vitro assays are crucial for understanding and replicating the pharmacodynamic characterization of this compound.

Biochemical Kinase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the kinase activity of isolated JAK enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK1, JAK2, JAK3, and Tyk2.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes

-

Peptide substrate (e.g., poly-Glu-Tyr)

-

Adenosine triphosphate (ATP)

-

This compound

-

Kinase reaction buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay system)

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a 96-well plate, add the specific JAK enzyme, the peptide substrate, and the serially diluted this compound or vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature for a set period.

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[6]

Cellular STAT Phosphorylation Assay (Flow Cytometry)

This protocol measures the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in whole cells.

Objective: To assess the cellular potency of this compound in inhibiting a specific JAK-STAT signaling pathway.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or other relevant cell lines

-

Appropriate cytokine (e.g., IL-2, IL-6, IFN-α)

-

This compound

-

Cell culture medium

-

Fixation and permeabilization buffers

-

Fluorophore-conjugated anti-phospho-STAT antibodies

Procedure:

-

Isolate and prepare the cells of interest.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes to 2 hours at 37°C.[1][7]

-

Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) at 37°C to induce STAT phosphorylation.[1]

-

Immediately fix the cells to preserve the phosphorylation state.

-

Permeabilize the cells to allow for intracellular antibody staining.

-

Stain the cells with a fluorophore-conjugated antibody specific for the phosphorylated STAT protein of interest.

-

Analyze the samples using a flow cytometer to measure the median fluorescence intensity (MFI) of the phospho-STAT signal.

-

Calculate the percent inhibition of STAT phosphorylation at each this compound concentration and determine the IC50 value.[1]

Workflow for the STAT phosphorylation assay.

T-Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of T-cells following stimulation.

Objective: To determine the functional consequence of JAK inhibition on immune cell proliferation.

Materials:

-

Human or rat T-cells (e.g., isolated from PBMCs or splenocytes)

-

T-cell activator (e.g., anti-CD3/anti-CD28 antibodies or IL-2)

-

This compound

-

Complete cell culture medium

-

Proliferation measurement reagent (e.g., [³H]-thymidine or a resazurin-based reagent)

-

96-well plates

Procedure:

-

Plate the T-cells in a 96-well plate.

-

Add serial dilutions of this compound or vehicle control to the wells.

-

Add a T-cell activator (e.g., IL-2) to stimulate proliferation.[1][4]

-

Incubate the plate for 2-3 days at 37°C in a CO2 incubator.[1][4]

-

Assess cell proliferation by adding a suitable reagent and measuring the signal (e.g., radioactivity for [³H]-thymidine incorporation or fluorescence for resazurin-based assays).

-

Calculate the percent inhibition of proliferation for each this compound concentration and determine the IC50 value.

Downstream Cellular Effects

The inhibition of the JAK-STAT pathway by this compound leads to significant downstream consequences on the inflammatory environment. In cellular models, particularly with rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS), this compound has been shown to suppress the production of key inflammatory mediators.[9] This includes the attenuation of vascular endothelial growth factor (VEGF), matrix metalloproteinases (MMPs), and pro-inflammatory cytokines like IL-6.[9] Furthermore, this compound can promote apoptosis in these cells, counteracting the apoptosis-resistant phenotype that contributes to synovial hyperplasia in rheumatoid arthritis.[9] These effects highlight the potential of this compound to not only alleviate symptoms but also to modify the disease process at a cellular level.

Downstream consequences of this compound-mediated JAK-STAT inhibition.

Conclusion

This compound is a potent pan-JAK inhibitor that effectively suppresses the JAK-STAT signaling pathway in a variety of cellular models. Its low nanomolar IC50 values against all JAK isoforms translate into robust inhibition of cytokine-induced STAT phosphorylation and T-cell proliferation. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other JAK inhibitors. The downstream cellular effects observed in vitro, such as the reduction of pro-inflammatory mediators and the induction of apoptosis in pathogenic cell types, underscore its therapeutic potential in autoimmune and inflammatory diseases. This technical guide serves as a valuable resource for researchers and drug development professionals working to further elucidate the pharmacological profile of this compound and its role in modulating immune responses.

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Role of JAK-STAT signaling in the pathogenic behavior of fibroblast-like synoviocytes in rheumatoid arthritis: Effect of the novel JAK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Peficitinib's Impact on Cytokine Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peficitinib (B612040) (ASP015K) is an orally administered Janus kinase (JAK) inhibitor that has demonstrated efficacy in the treatment of autoimmune diseases, particularly rheumatoid arthritis.[1][2] As a pan-JAK inhibitor, this compound modulates the signaling of a wide array of cytokines and growth factors integral to the inflammatory cascade by targeting the JAK-STAT (Signal Transducer and Activator of Transcription) pathway.[3][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, its inhibitory effects on cytokine signaling pathways, and detailed methodologies for key experimental protocols. Quantitative data are presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction: The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical intracellular signaling cascade that transduces signals from extracellular cytokines and growth factors to the nucleus, leading to the regulation of gene transcription.[1][3] This pathway is pivotal in mediating immune responses, hematopoiesis, and cellular proliferation and differentiation.[5] The JAK family of non-receptor tyrosine kinases comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[5] These kinases are associated with the intracellular domains of type I and type II cytokine receptors.[1]

The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its specific receptor, which induces receptor dimerization and brings the associated JAKs into close proximity.[5] This allows for the trans-phosphorylation and activation of the JAKs.[5] Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for STAT proteins.[5] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to modulate the expression of target genes involved in inflammation and immune cell function.[1][3] Dysregulation of the JAK-STAT pathway is a hallmark of many autoimmune and inflammatory diseases.[5]

This compound: Mechanism of Action

This compound functions as a competitive inhibitor of the ATP-binding site of Janus kinases.[3] By occupying this site, this compound prevents the phosphorylation and subsequent activation of STAT proteins, thereby blocking the downstream signaling cascade initiated by cytokine binding.[3] This inhibition of the JAK-STAT pathway leads to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators, ultimately mitigating the inflammatory response characteristic of autoimmune diseases like rheumatoid arthritis.[3][6]

This compound is characterized as a pan-JAK inhibitor, meaning it targets multiple members of the JAK family.[3][4] This broad-spectrum inhibition allows this compound to modulate the signaling of a wide range of cytokines that utilize different combinations of JAKs.

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound against the different JAK isoforms is determined through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key metric.[7] Lower IC50 values indicate higher potency.

| Kinase | IC50 (nmol/L) |

| JAK1 | 3.9 |

| JAK2 | 5.0 |

| JAK3 | 0.71 |

| TYK2 | 4.8 |

| Table 1: this compound IC50 Values against JAK Isoforms.[8] |

This compound demonstrates moderate selectivity for JAK3.[9] The inhibitory effects of this compound on cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs) have also been quantified.

| Cytokine | STAT Pathway | This compound IC50 (nM) (Healthy Subjects) |

| IL-2 | JAK1/3, STAT5 | 29 |

| IL-4 | JAK1/3, STAT6 | 21 |

| IL-6 | JAK1/2, TYK2, STAT3 | 110 |

| IFN-α | JAK1, TYK2, STAT1 | 110 |

| IFN-γ | JAK1/2, STAT1 | 110 |

| GM-CSF | JAK2, STAT5 | 110 |

| Table 2: this compound's Inhibitory Effect on Cytokine-Induced STAT Phosphorylation in PBMCs from Healthy Subjects.[10] |

Experimental Protocols

In Vitro JAK Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific JAK isoform.[11]

Objective: To determine the IC50 value of this compound for each JAK kinase.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

Biotinylated peptide substrate

-

ATP (Adenosine triphosphate)

-

This compound (serially diluted)

-

Assay buffer

-

Kinase reaction plate (e.g., 384-well plate)

-

Detection reagents (e.g., HTRF-based with europium-labeled anti-phospho antibody and streptavidin-XL665)[12]

-

Plate reader compatible with the detection method

Protocol Outline:

-

Reagent Preparation: Prepare serial dilutions of this compound. Dilute the recombinant JAK enzymes, substrate, and ATP to their optimal concentrations in the assay buffer.[12]

-

Assay Plate Setup: Add the serially diluted this compound or a vehicle control (e.g., DMSO) to the wells of the assay plate.[12]

-

Enzyme Addition: Add the diluted JAK enzyme to each well.[12]

-

Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture to each well.[12]

-

Incubation: Incubate the plate at a specified temperature and for a set duration to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and add the detection reagents.[12]

-

Signal Reading: Read the signal on a compatible plate reader.[12]

-

Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a non-linear regression model.[12]

Cell-Based Phospho-STAT Assay

This assay measures the phosphorylation of STAT proteins within a cellular context in response to cytokine stimulation and the inhibitory effect of a compound.[13]

Objective: To determine the potency of this compound in inhibiting cytokine-induced STAT phosphorylation in a cellular system.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line

-

Cell culture medium and supplements

-

Cytokines (e.g., IL-2, IL-6, IFN-γ)

-

This compound (serially diluted)

-

Fixation buffer (e.g., paraformaldehyde-based)[14]

-

Permeabilization buffer (e.g., methanol-based)[14]

-

Fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT5-Alexa Fluor® 647)[14][15]

-

Flow cytometer or cell-based ELISA plate reader[14]

Protocol Outline:

-

Cell Culture and Treatment: Seed cells in a multi-well plate and culture overnight. Pre-incubate the cells with serial dilutions of this compound or a vehicle control.

-

Cytokine Stimulation: Add the specific cytokine to the wells to induce STAT phosphorylation and incubate for a short period (e.g., 15 minutes).[14]

-

Fixation: Fix the cells by adding a fixation buffer.[14]

-

Permeabilization: Permeabilize the cells to allow intracellular antibody staining.[14]

-

Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated STAT protein of interest.[14][15]

-

Data Acquisition: Acquire data using a flow cytometer or read the plate on a cell-based ELISA reader.[14]

-

Data Analysis: Determine the level of STAT phosphorylation for each condition and calculate the IC50 value for this compound.[16]

Downstream Effects on Cytokine Production and Gene Expression

By inhibiting the JAK-STAT pathway, this compound effectively suppresses the production of key inflammatory mediators.[3] In studies using rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS), this compound has been shown to suppress the secretion of monocyte chemoattractant protein-1 (MCP-1/CCL2).[8] This reduction in chemokine production leads to decreased migration of monocytes and other immune cells to the site of inflammation.[8]

Furthermore, the blockade of JAK-STAT signaling by this compound alters the expression profile of genes involved in inflammation, immune cell proliferation, and matrix degradation.[3] While comprehensive gene expression analyses specific to this compound are still emerging, studies with other JAK inhibitors in rheumatoid arthritis have demonstrated the downregulation of genes encoding for various cytokines, chemokines, and matrix metalloproteinases (MMPs) in synovial tissue.[3]

Conclusion

This compound is a potent, orally available pan-JAK inhibitor that exerts its therapeutic effects by directly targeting the JAK-STAT signaling pathway.[3] Its ability to block the phosphorylation of STAT proteins leads to a significant reduction in the production of pro-inflammatory mediators, thereby alleviating the symptoms and potentially modifying the disease course of rheumatoid arthritis and other autoimmune diseases.[1][3] The quantitative data on its inhibitory activity and the detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working in the field of immunology and inflammation.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]

- 7. academic.oup.com [academic.oup.com]

- 8. This compound Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and structural characterization of this compound (ASP015K) as a novel and potent JAK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Optimization and utilization of the SureFire phospho-STAT5 assay for a cell-based screening campaign [pubmed.ncbi.nlm.nih.gov]

- 14. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

- 15. benchchem.com [benchchem.com]

- 16. In vitro pharmacological effects of this compound on lymphocyte activation: a potential treatment for systemic sclerosis with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Peficitinib Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peficitinib (B612040) hydrochloride, also known as ASP015K, is an orally bioavailable small molecule that functions as a potent inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] As a pan-JAK inhibitor, it demonstrates inhibitory activity against JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[1][3] These enzymes are critical components of the intracellular signaling pathways for numerous cytokines and growth factors involved in inflammation and immune responses.[1][4] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, biochemical and cellular activities, and selectivity profile.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway